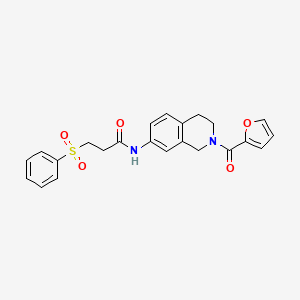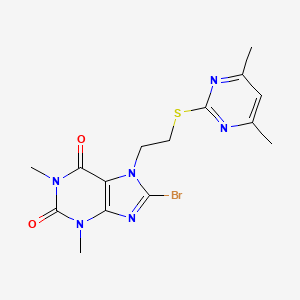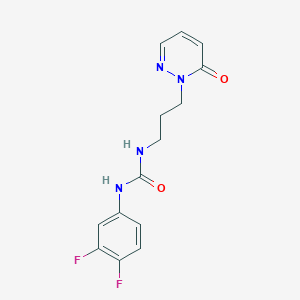
1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in cancer research. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways, making it a potential candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Ureidopyridazine Derivatives as Acyl-CoA:cholesterol Acyltransferase Inhibitors
Research has explored ureidopyridazine derivatives, including those with phenyl rings and sulfones, for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). These studies suggest potential applications in regulating cholesterol levels and related metabolic pathways. Theoretical studies correlating activity to structural features highlight the importance of chemical design in therapeutic applications (Gelain et al., 2006).
Synthesis and Structure Analysis
A detailed synthesis and structure analysis of a pyrido[2,3-d]pyrimidine compound similar in structure to the query compound revealed insights into its molecular arrangement and potential for further chemical modifications. This kind of research underscores the versatility of such compounds in developing new materials or drugs (Sun et al., 2022).
Electro-Fenton Degradation of Antimicrobials
The electro-Fenton process has been used to degrade antimicrobials like triclosan and triclocarban, demonstrating the potential of urea derivatives in environmental chemistry for pollution control and remediation. This suggests the broader utility of such compounds beyond their pharmacological applications (Sirés et al., 2007).
Nonlinear Optical Properties
Compounds with structural similarities have been investigated for their nonlinear optical properties, indicating potential applications in optoelectronic device fabrications. Such studies highlight the multifaceted applications of urea derivatives in materials science and engineering (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2/c15-11-5-4-10(9-12(11)16)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFSTNDGVSJCKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)
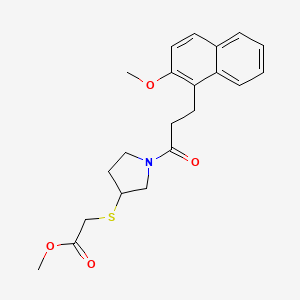
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)


![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)
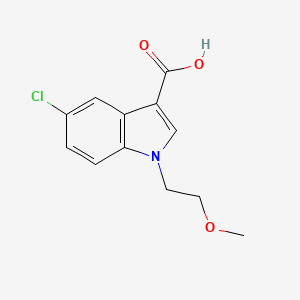

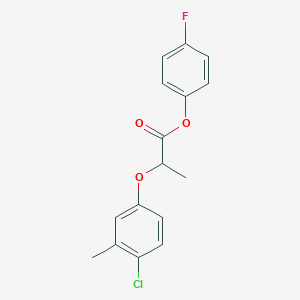

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2359001.png)
